Cas no 83280-65-3 (Napabucasin)

Napabucasin structure
Napabucasin structure
Produktname:Napabucasin
CAS-Nr.:83280-65-3
MF:C14H8O4
MW:240.21092414856
MDL:MFCD28155270
CID:2066612
PubChem ID:10331844

Napabucasin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-acetyl-4,9-dihydronaphtho[2,3-b]furan-4,9-dione
    • 2-acetyl-4H,9H-naphthofuran-4,5-dione
    • 2-acetyl-4H,9H-naphthofuran-4,9-dione
    • 2-acetyl-4H,9H-naphtho[2,3-b]furan-4,9-dione
    • 2-acetylnaphthofuran-4,9-dione
    • 2-acetylnaphthofuran-4,9-quinone
    • 2-Acetylnaphtho[2,3-b]furan-4,9-dione
    • 2-acetylnaphtho[2,3-b]furan-4,9-quinone
    • 2-acetylbenzo[f][1]benzofuran-4,9-dione
    • 2-Acetylfuro-1,4-naphthoquinone
    • BBI-606
    • Napabucasin
    • BBI608
    • 2-Acetylnaphtho[2,3-b]furan-4,9-dione (ACI)
    • BBI 608
    • MDL: MFCD28155270
    • Inchi: 1S/C14H8O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6H,1H3
    • InChI-Schlüssel: DPHUWDIXHNQOSY-UHFFFAOYSA-N
    • Lächelt: O=C1C2C(=CC=CC=2)C(=O)C2=C1OC(C(C)=O)=C2

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 1

Experimentelle Eigenschaften

  • Dichte: 1.385±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 224.0 to 228.0 deg-C
  • Löslichkeit: Insuluble (1.9E-3 g/L) (25 ºC),
  • λ max: 272(EtOH)(lit.)

Napabucasin Sicherheitsinformationen

Napabucasin Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
DC Chemicals
DC8474-100 mg
Napabucasin (BBI608)
83280-65-3 >98%
100mg
$200.0 2022-02-28
Ambeed
A113651-5mg
2-Acetylnaphtho[2,3-b]furan-4,9-dione
83280-65-3 98%
5mg
$31.0 2025-02-21
Ambeed
A113651-100mg
2-Acetylnaphtho[2,3-b]furan-4,9-dione
83280-65-3 98%
100mg
$107.0 2025-02-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A3110-100MG
2-Acetylnaphtho[2,3-b]furan-4,9-dione
83280-65-3 >98.0%(GC)
100mg
¥960.00 2024-04-15
TRC
N343900-200mg
Napabucasin
83280-65-3
200mg
$1860.00 2023-05-17
ChemScence
CS-1747-1g
Napabucasin
83280-65-3 99.27%
1g
$1815.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N69980-200mg
Napabucasin
83280-65-3 99%
200mg
¥14498.0 2022-04-27
Ambeed
A113651-1mg
2-Acetylnaphtho[2,3-b]furan-4,9-dione
83280-65-3 98%
1mg
$19.0 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N69980-5mg
Napabucasin
83280-65-3 99%
5mg
¥948.0 2022-04-27
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci7190-100mg
Napabucasin
83280-65-3 98%
100mg
¥4592.00 2023-09-09

Napabucasin Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Chromium trioxide Solvents: Acetic acid ,  Acetic anhydride
Referenz
An easy approach to prepare naphtho[2,3-b]furan-4,9-diones
Ferreira, V. F.; et al, Synthetic Communications, 1989, 19(5-6), 1061-9

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Furanonaphthoquinones from Tabebuia ochracea
Zani, Carlos L.; et al, Phytochemistry, 1991, 30(7), 2379-81

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Efficient synthesis of cytotoxic furonaphthoquinone natural products
Lee, Yong Rok; et al, Synthetic Communications, 2001, 31(3), 381-386

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene ;  5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Synthesis, anti-proliferative activity evaluation and 3D-QSAR study of naphthoquinone derivatives as potential anti-colorectal cancer agents
Acuna, Julio; et al, Molecules, 2018, 23(1), 186/1-186/21

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  2 °C; 40 min, 2 °C; 1 h, 2 °C → 22 °C
2.1 1 h
Referenz
First-Generation Process Development of Napabucasin and the Impurity Control Strategy
Katz, Christopher E. ; et al, Organic Process Research & Development, 2023, 27(6), 1036-1052

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Copper oxide (Cu2O) ,  Palladium diacetate ,  Copper bromide (CuBr) Solvents: Pyridine ;  4 h, 80 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  12 h, -10 °C
Referenz
Synthesis and cytotoxicity on human leukemia cells of furonaphthoquinones isolated from Tabebuia plants
Inagaki, Ryuta; et al, Chemical & Pharmaceutical Bulletin, 2013, 61(6), 670-673

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ;  0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ;  50 °C
Referenz
Conjugates Derived from Lapatinib Derivatives with Cancer Cell Stemness Inhibitors Effectively Reversed Drug Resistance in Triple-Negative Breast Cancer
Wang, Yuanjiang; et al, Journal of Medicinal Chemistry, 2021, 64(17), 12877-12892

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: Methylcyclohexane
Referenz
Domino Michael-O-alkylation reaction: one-pot synthesis of 2,4-diacylhydrofuran derivatives and its application to antitumor naphthofuran synthesis
Hagiwara, Hisahiro; et al, Journal of the Chemical Society, 2001, (22), 2946-2957

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, 0 °C → rt; 5 h, reflux
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  3 h, reflux
1.4 Reagents: Ammonium chloride Solvents: Water
Referenz
In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones
Sanachai, Kamonpan ; et al, Molecules, 2023, 28(2),

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  12 h, -10 °C
Referenz
Synthesis and cytotoxicity on human leukemia cells of furonaphthoquinones isolated from Tabebuia plants
Inagaki, Ryuta; et al, Chemical & Pharmaceutical Bulletin, 2013, 61(6), 670-673

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
1.2 Reagents: Ammonium chloride
1.3 Solvents: Ethyl acetate
Referenz
Ceric ammonium nitrate (CAN)-mediated oxidative cycloaddition of 1,3-dicarbonyls to conjugated compounds. Efficient synthesis of dihydrofurans, dihydrofurocoumarins, dihydrofuroquinolinones, dihydrofurophenalenones, and furonaphthoquinone natural products
Lee, Yong Rok; et al, Tetrahedron, 2000, 56(45), 8845-8853

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Pentane ;  -15 °C; 10 min, -15 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  30 min, 0 °C → rt; 5 h, reflux
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  3 h, reflux
1.5 Reagents: Ammonium chloride Solvents: Water
Referenz
In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones
Sanachai, Kamonpan ; et al, Molecules, 2023, 28(2),

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Pentane ;  10 min, -15 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  5 h, 0 °C → reflux
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  reflux; 3 h, reflux
1.5 Reagents: Ammonium chloride Solvents: Water
Referenz
Synthesis, biological evalution and molecular docking of avicequinone C analogues as potential steroid 5-reuctase inhibitors
Karnsomwan, Wiranpat; et al, Chemical & Pharmaceutical Bulletin, 2017, 65(3), 253-260

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
Referenz
A facile synthesis of 2-acetylnaphtho[2,3-b]furan-4,9-dione
Koyanagi, Jyunichi; et al, Journal of Heterocyclic Chemistry, 1995, 32(4), 1289-91

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
Referenz
A new synthetic route to 2-substituted naphtho[2,3-b]furan-4,9-dione
Koyanagi, Jyunichi; et al, Journal of Heterocyclic Chemistry, 1997, 34(2), 407-412

Napabucasin Raw materials

Napabucasin Preparation Products

Napabucasin Verwandte Literatur

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Amadis Chemical Company Limited
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